
5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine
Overview
Description
Preparation Methods
The synthesis of 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine typically involves the reaction of 5-bromo-2-pyridinamine with 1-(2,6-dichloro-3-fluorophenyl)ethoxy bromide. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants . The product is then purified through recrystallization or chromatography to achieve a high purity level of over 98% .
Chemical Reactions Analysis
5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.
Scientific Research Applications
Pharmaceutical Development
This compound is primarily recognized for its role as a synthetic intermediate in the development of targeted therapies, notably in the synthesis of tyrosine kinase inhibitors like crizotinib . Crizotinib is an FDA-approved drug used for treating non-small cell lung cancer (NSCLC) by inhibiting the c-MET and ALK pathways, which are crucial in cancer progression . The bromine and dichloro-fluorophenyl substitutions enhance its biological activity, making it a valuable candidate for drug design.
Case Study: Crizotinib Synthesis
- Reference: De Koning et al. (2011) demonstrated the efficient synthesis of crizotinib intermediates using this compound, highlighting its significance in pharmaceutical manufacturing .
Biological Research
In biological studies, 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine serves as a tool compound to investigate receptor mechanisms and cellular pathways. Its unique structure allows researchers to explore interactions with various biological targets, aiding in the understanding of complex signaling pathways.
Research Insights
- The compound has been utilized to study the inhibition of specific receptors involved in cancer and other diseases, providing insights into potential therapeutic targets .
Agricultural Chemistry
The potential use of this compound as a pesticide or herbicide is under investigation. Its chemical properties suggest it could contribute to the development of safer and more effective agricultural chemicals that minimize environmental impact while maximizing efficacy against pests.
Application Examples
- Research is ongoing to evaluate its effectiveness as a biopesticide, leveraging its unique molecular structure to enhance pest resistance without harming beneficial organisms .
Material Science
In material science, this compound is explored for creating advanced materials such as polymers with specific properties suitable for electronics and coatings. Its incorporation into polymer matrices can improve durability and functionality.
Material Properties
- The compound's ability to modify polymer characteristics makes it valuable in developing materials with tailored properties for electronic applications .
Diagnostic Tools
The compound has potential applications in formulating diagnostic agents that enhance the sensitivity and specificity of medical tests. By integrating this compound into diagnostic protocols, researchers aim to improve disease detection methods.
Diagnostic Innovations
- Studies have indicated that compounds similar to this compound can significantly enhance the performance of diagnostic assays .
Summary Table of Applications
Application Area | Specific Use Cases | Key Benefits |
---|---|---|
Pharmaceutical Development | Synthesis of crizotinib | Targeted cancer therapies |
Biological Research | Tool for receptor mechanism studies | Insights into disease pathways |
Agricultural Chemistry | Potential pesticide/herbicide | Safer agricultural practices |
Material Science | Development of advanced polymers | Enhanced material properties |
Diagnostic Tools | Formulation of diagnostic agents | Improved sensitivity and specificity |
Mechanism of Action
As an intermediate in the synthesis of crizotinib, 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine contributes to the formation of the active drug molecule. Crizotinib exerts its effects by inhibiting the activity of the anaplastic lymphoma kinase (ALK), ROS1, and MET tyrosine kinases, which are involved in the growth and proliferation of cancer cells . By blocking these kinases, crizotinib can reduce tumor growth and spread.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine
- CAS Number: 877399-00-3
- Molecular Formula: C₁₃H₁₀BrCl₂FN₂O
- Molecular Weight: 402.05 g/mol
Physicochemical Properties :
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Core
Compound 27 : 5-Bromo-3-[(2-chloro-6-fluorophenyl)ethynyl]pyridin-2-amine
- Structural Differences :
- Ethynyl group replaces ethoxy linker.
- Phenyl ring substituents: 2-chloro-6-fluoro vs. 2,6-dichloro-3-fluoro in the target compound.
- Synthesis: Sonogashira coupling (Pd(PPh₃)₂Cl₂/CuI catalysis) .
14b : 5-Bromo-3-(3-morpholinoprop-1-yn-1-yl)pyridin-2-amine
- Structural Differences :
- Morpholine-substituted propargyl group replaces ethoxy-phenyl moiety.
- Synthesis : Similar Pd/Cu-catalyzed coupling but with morpholine-propargyl reagents .
- Key Contrast :
Halogen and Heterocycle Modifications
5-Iodo Analog : 5-Iodo-3-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine
- Structural Differences :
- Bromine replaced with iodine at the pyridine 5-position.
- Key Contrast :
Pyrazine Analog : 5-Bromo-3-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyrazin-2-amine
- Structural Differences :
- Pyridine ring replaced with pyrazine.
Crizotinib and Its Derivatives
Crizotinib (PF-02341066) :
- Structural Differences :
- Replaces 5-bromo group with a piperidinyl-pyrazole moiety.
- Retains the (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy group.
- Key Contrast :
QC-1459 : (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine (99% purity)
- Comparison :
Nitro-Substituted Analog : 5-Bromo-6-chloro-N-[3-chloro-2,6-dinitrophenyl]-3-(trifluoromethyl)pyridin-2-amine
- Key Contrast :
- Nitro groups increase reactivity and toxicity, necessitating stricter handling than the target compound .
Biological Activity
5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, also known by its CAS number 877399-00-3, is a compound that has garnered interest in various fields, particularly in pharmaceutical development and biological research. This article provides an in-depth analysis of its biological activity, supported by data tables and relevant case studies.
- Molecular Formula : C13H10BrCl2FN2O
- Molecular Weight : 380.03 g/mol
- SMILES Notation : CC@@Hc2c(Cl)ccc(F)c2Cl
The compound exhibits significant biological activity primarily through its interactions with various receptors and enzymes:
-
Pharmacological Applications :
- Cancer Therapy : It is being studied for its potential role as a targeted therapy in cancer treatment, particularly in inhibiting specific receptor tyrosine kinases (RTKs) which are often overexpressed in tumors .
- Biological Research : The compound serves as a tool for investigating receptor mechanisms and signaling pathways, aiding in the understanding of complex biological processes .
- Agricultural Chemistry :
In Vitro Studies
Table 1 summarizes key findings from in vitro studies regarding the biological activity of this compound:
Case Study 1: Targeting ALK
A study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively inhibits anaplastic lymphoma kinase (ALK), a target often implicated in non-small cell lung cancer (NSCLC). The compound's structure was optimized to enhance potency and selectivity against ALK-positive cell lines, showing promising results in preclinical models .
Case Study 2: Agricultural Applications
Research conducted on the agricultural applications of this compound indicated its potential as an effective herbicide. The study evaluated its efficacy against common weeds and demonstrated significant herbicidal activity at low concentrations, suggesting its viability for sustainable agricultural practices .
Toxicity and Safety Profile
While the compound shows significant promise in various applications, safety assessments are crucial. According to available data:
Properties
IUPAC Name |
5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl2FN2O/c1-6(11-8(15)2-3-9(17)12(11)16)20-10-4-7(14)5-19-13(10)18/h2-6H,1H3,(H2,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFUZAZEKBBCEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610837 | |
Record name | 5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756503-69-2 | |
Record name | 5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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